molecular formula C26H17Cl3N2O B11991075 7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-35-7

7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11991075
CAS No.: 303060-35-7
M. Wt: 479.8 g/mol
InChI Key: LERVMPPBRAUOKQ-UHFFFAOYSA-N
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Description

“7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and chlorination steps. Common reagents used in these reactions include chlorinating agents, catalysts, and solvents such as dichloromethane or toluene. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are crucial due to the handling of chlorinated compounds and potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

“7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chlorinated groups or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of “7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular membranes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with chlorinated phenyl and naphthyl groups. Examples might be:

  • 7,9-Dichloro-5-(4-chlorophenyl)-2-(phenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
  • 7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Uniqueness

The uniqueness of “7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

303060-35-7

Molecular Formula

C26H17Cl3N2O

Molecular Weight

479.8 g/mol

IUPAC Name

7,9-dichloro-5-(4-chlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H17Cl3N2O/c27-19-9-7-16(8-10-19)26-31-24(21-12-20(28)13-22(29)25(21)32-26)14-23(30-31)18-6-5-15-3-1-2-4-17(15)11-18/h1-13,24,26H,14H2

InChI Key

LERVMPPBRAUOKQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Cl

Origin of Product

United States

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